molecular formula C16H16N5+ B12094156 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

Cat. No.: B12094156
M. Wt: 278.33 g/mol
InChI Key: LDICDPFUGWPYED-UHFFFAOYSA-O
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Description

Carbon tetrachloride, also known as tetrachloromethane, is a chemical compound with the formula CCl₄. It is a non-flammable, dense, colorless liquid with a sweet, chloroform-like odor. Historically, carbon tetrachloride was widely used in fire extinguishers, as a cleaning agent, and as a precursor to refrigerants. due to its toxicity and environmental impact, its use has significantly declined .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbon tetrachloride is typically synthesized through the chlorination of methane. The reaction involves the following steps:

    Chlorination of Methane: Methane reacts with chlorine gas in the presence of ultraviolet light or a catalyst to form methyl chloride (CH₃Cl).

    Further Chlorination: Methyl chloride undergoes further chlorination to form methylene chloride (CH₂Cl₂), chloroform (CHCl₃), and finally carbon tetrachloride (CCl₄).

The overall reaction can be summarized as: [ \text{CH₄ + 4Cl₂ → CCl₄ + 4HCl} ]

Industrial Production Methods

In industrial settings, carbon tetrachloride is produced by the chlorination of hydrocarbons such as methane or carbon disulfide. The process involves the use of high temperatures and pressures to facilitate the reaction. The reaction is typically carried out in a chlorination reactor, where methane and chlorine gas are introduced and exposed to ultraviolet light or a catalyst to promote the reaction .

Chemical Reactions Analysis

Types of Reactions

Carbon tetrachloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Carbon tetrachloride can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: Carbon tetrachloride can be reduced to form chloroform, methylene chloride, and methyl chloride.

    Oxidation Reactions: Although less common, carbon tetrachloride can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), ammonia (NH₃), and alkoxide ions (RO⁻). These reactions typically occur under basic conditions.

    Reduction: Reducing agents such as zinc and hydrochloric acid (Zn/HCl) or sodium borohydride (NaBH₄) can be used to reduce carbon tetrachloride.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize carbon tetrachloride under specific conditions.

Major Products Formed

    Substitution: Products include chloroform, methylene chloride, and methyl chloride.

    Reduction: Products include chloroform, methylene chloride, and methyl chloride.

    Oxidation: Products can include carbon dioxide (CO₂) and chlorine gas (Cl₂).

Scientific Research Applications

Carbon tetrachloride has several scientific research applications, including:

Mechanism of Action

Carbon tetrachloride exerts its effects primarily through the formation of reactive intermediates. When metabolized in the liver, carbon tetrachloride is converted to trichloromethyl radicals (CCl₃•) by cytochrome P450 enzymes. These radicals can cause lipid peroxidation, leading to cell membrane damage and hepatocellular injury. The trichloromethyl radicals can also form adducts with cellular macromolecules, further contributing to toxicity .

Comparison with Similar Compounds

Carbon tetrachloride can be compared with other similar compounds such as chloroform (CHCl₃), methylene chloride (CH₂Cl₂), and methyl chloride (CH₃Cl). While all these compounds are chlorinated methanes, they differ in their chemical properties, toxicity, and applications:

Carbon tetrachloride is unique due to its high density, non-flammability, and historical use in fire extinguishers and refrigerant production. its high toxicity and environmental impact have led to a decline in its use .

Properties

Molecular Formula

C16H16N5+

Molecular Weight

278.33 g/mol

IUPAC Name

2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile

InChI

InChI=1S/C16H15N5/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2/h3-10H,1-2H3,(H,18,19)/p+1

InChI Key

LDICDPFUGWPYED-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N

Origin of Product

United States

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